molecular formula C21H24N2O3S B2804305 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide CAS No. 946290-95-5

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide

Cat. No.: B2804305
CAS No.: 946290-95-5
M. Wt: 384.49
InChI Key: QKRCZYKUKGTFBY-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a benzenesulfonyl group at the 1-position and a cyclopentanecarboxamide moiety at the 7-position. The tetrahydroquinoline scaffold is widely explored in medicinal chemistry due to its structural resemblance to bioactive alkaloids and its versatility in modulating biological targets such as kinases, GPCRs, and ion channels.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c24-21(17-7-4-5-8-17)22-18-13-12-16-9-6-14-23(20(16)15-18)27(25,26)19-10-2-1-3-11-19/h1-3,10-13,15,17H,4-9,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRCZYKUKGTFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl derivative. One common method involves the base-mediated coupling reactions of benzenesulfonyl azides with proline derivatives. This reaction requires a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, and a solvent like 1,2-dichloroethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The quinoline moiety may also play a role in binding to DNA or other cellular components, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Benzenesulfonyl vs. Benzoyl

A key structural analog is N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopentanecarboxamide (), which replaces the benzenesulfonyl group with a benzoyl moiety.

Property Benzenesulfonyl Derivative Benzoyl Derivative
Electron Effect Strong electron-withdrawing (sulfonyl) Moderate electron-withdrawing (carbonyl)
Metabolic Stability Likely higher due to sulfonyl resistance Potentially lower
Solubility Reduced (polar sulfonyl group) Higher (less steric hindrance)
Safety Precautions Not reported; sulfonyl groups may pose reactivity risks Requires heat avoidance (P210)

The benzenesulfonyl group’s electron-withdrawing nature could enhance receptor-binding interactions in therapeutic contexts, while the benzoyl analog’s lower polarity may improve bioavailability.

Comparison with Cyclopropane-Based Carboxamides

N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () shares a carboxamide functional group but diverges in core structure (cyclopropane vs. tetrahydroquinoline).

Property Tetrahydroquinoline Derivative Cyclopropane Derivative
Synthetic Yield Not reported 51% (Procedure B, diastereomers 19:1)
Structural Rigidity Moderate (tetrahydroquinoline) High (cyclopropane ring strain)
Biological Target Likely kinase/CNS targets Undisclosed (phenolic ether may target GPCRs)

The tetrahydroquinoline scaffold offers conformational flexibility for target engagement, whereas the cyclopropane derivative’s rigidity may limit binding modes.

Research Findings and Limitations

  • The benzenesulfonyl derivative’s safety data are unavailable, but sulfonyl groups often require handling precautions due to possible sulfonation reactivity.
  • The tetrahydroquinoline derivative’s synthesis may face similar issues with regioselectivity.
  • Therapeutic Potential: Tetrahydroquinoline derivatives are investigated for CNS disorders and cancer, but specific data on the benzenesulfonyl variant remain scarce.

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Chemical Structure and Synthesis

This compound features a tetrahydroquinoline core with a benzenesulfonyl group and a cyclopentanecarboxamide moiety. The synthesis typically involves multiple steps, including the sulfonylation of tetrahydroquinoline derivatives and subsequent reactions to introduce the cyclopentanecarboxamide functionality. For instance, one common synthetic route involves the reaction of benzenesulfonyl chloride with tetrahydroquinoline under basic conditions to form the intermediate sulfonamide, which is then converted into the final product through amidation with cyclopentanecarboxylic acid derivatives.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties. This mechanism is similar to other sulfonamide derivatives that target bacterial dihydropteroate synthase.
  • Anti-inflammatory Activity : Studies indicate that this compound can modulate inflammatory pathways, potentially reducing edema in animal models. For example, compounds derived from benzenesulfonamides have demonstrated significant anti-inflammatory effects in carrageenan-induced rat paw edema models .

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli6.72 mg/mL
S. aureus6.63 mg/mL
P. aeruginosa6.67 mg/mL
S. typhi6.45 mg/mL
C. albicans6.63 mg/mL
A. niger6.28 mg/mL

These findings highlight the compound's potential as a therapeutic agent against resistant bacterial strains .

Anti-inflammatory Effects

In vivo studies have shown that derivatives of benzenesulfonamides can significantly inhibit inflammation:

  • Carrageenan-induced Edema : Compounds such as 4a and 4c inhibited edema at rates of up to 94% at various time points post-treatment .

Case Studies and Research Findings

Recent studies have explored the broader implications of benzenesulfonamide derivatives in drug discovery:

  • Carbonic Anhydrase Inhibition : Some derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), which are important targets for treating conditions like glaucoma and epilepsy. The interaction between the sulfonamide moiety and zinc ions in the active site of CAs is crucial for their inhibitory action .
  • Antiproliferative Activity : In vitro studies have assessed the cytotoxic potential of these compounds against various cancer cell lines (e.g., MCF-7). Some derivatives displayed significant antiproliferative activity with minimal cytotoxicity .

Q & A

Q. What are the optimal synthetic routes for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Step 1 : Formation of the tetrahydroquinoline core via cyclization of aniline derivatives under acidic conditions .
  • Step 2 : Sulfonylation using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the benzenesulfonyl group .
  • Step 3 : Coupling with cyclopentanecarboxamide via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like HOBt/DCC .
  • Optimization : Control reaction temperatures (0–25°C for sulfonylation), use inert atmospheres to prevent oxidation, and employ HPLC (High-Performance Liquid Chromatography) for purity assessment .

Q. Which purification and characterization techniques are most effective for isolating and confirming the structure of this compound?

  • Methodological Answer :
  • Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
  • Characterization :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+^+ peak) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns .

Q. What are the key physicochemical properties influencing this compound's drug-likeness, and how are they measured?

  • Methodological Answer :
  • Lipophilicity : LogP values (measured via shake-flask method or computational tools like MarvinSuite) should ideally be 2–5 for membrane permeability .
  • Solubility : Determine experimentally in PBS (pH 7.4) using UV-Vis spectroscopy; structural modifications (e.g., introducing polar groups) can enhance aqueous solubility .
  • Stability : Conduct accelerated degradation studies under varied pH, temperature, and light conditions, monitored via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the tetrahydroquinoline and cyclopentane moieties?

  • Methodological Answer :
  • SAR Framework :
  • Variations : Synthesize analogs with substituents like halogens (F, Cl) on the benzene ring or alkyl groups on the cyclopentane .
  • Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) to correlate substituent effects with activity .
  • Example : highlights that fluorinated analogs exhibit enhanced selectivity for kinase targets due to electronegative effects .

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks or MS fragments) be resolved during structural elucidation?

  • Methodological Answer :
  • NMR Anomalies : Use 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, benzylic protons on the tetrahydroquinoline core may show complex splitting due to restricted rotation .
  • MS Fragmentation : Compare experimental fragments with in silico predictions (e.g., CFM-ID software) to identify unexpected decomposition pathways .

Q. What computational strategies are effective for predicting target interactions and binding modes of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Focus on the sulfonamide group’s role in hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD (Root Mean Square Deviation) and ligand-protein interaction fingerprints .

Q. How can synthetic yields be improved when conflicting literature reports exist on reaction conditions (e.g., solvent choices or catalysts)?

  • Methodological Answer :
  • DoE (Design of Experiments) : Use factorial design to test variables (solvent polarity, catalyst loading, temperature). For example, shows DMF outperforms THF in amide coupling due to higher polarity .
  • Case Study : A 20% yield increase was achieved by switching from LiAlH4_4 () to NaBH4_4/CeCl3_3 for reductions, minimizing side reactions .

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